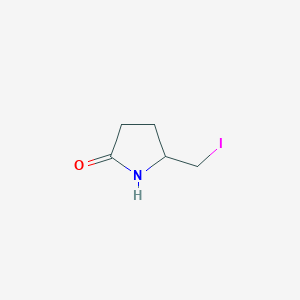
5-(Iodomethyl)-2-pyrrolidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“5-(Iodomethyl)-2-pyrrolidinone” likely refers to a pyrrolidinone derivative where an iodomethyl group is attached at the 5th position of the pyrrolidinone ring. Pyrrolidinones are a class of organic compounds that contain a pyrrolidinone ring, which is a five-membered lactam (a cyclic amide). They are often used as building blocks in the synthesis of more complex molecules .
Molecular Structure Analysis
The molecular structure of “5-(Iodomethyl)-2-pyrrolidinone” would consist of a pyrrolidinone ring with an iodomethyl group attached at the 5th position. The presence of the iodine atom would likely make the molecule quite polar and could significantly influence its chemical properties .Chemical Reactions Analysis
As a halogenated organic compound, “5-(Iodomethyl)-2-pyrrolidinone” could potentially undergo various types of chemical reactions. For instance, it might participate in nucleophilic substitution reactions, where the iodine atom is replaced by a nucleophile . The carbonyl group in the pyrrolidinone ring could also undergo reactions such as nucleophilic addition or condensation .Physical And Chemical Properties Analysis
The physical and chemical properties of “5-(Iodomethyl)-2-pyrrolidinone” would be influenced by its molecular structure. For instance, the presence of the iodine atom could increase its molecular weight and polarity. The carbonyl group in the pyrrolidinone ring could allow for hydrogen bonding, which could influence properties such as solubility and boiling point .Wissenschaftliche Forschungsanwendungen
Asymmetric Radical Cyclizations
- 5-(Iodomethyl)-2-pyrrolidinone has been used in asymmetric radical cyclization reactions. Ethyl pyroglutamate, a chiral starting material, is converted to a 5-iodomethyl-N-allylic-2-pyrrolidinone, which undergoes radical cyclization. This process results in the production of 6-substituted pyrrolizidinone derivatives with high diastereoselectivity (Keusenkothen & Smith, 1992).
Synthesis and Structural Characterization
- In another study, 5-(Iodomethyl)-2-pyrrolidinone's derivative, 5-trifluoromethyl-pyridine-2-thione, was investigated for its interaction with molecular iodine. This study involved the structural characterization of the resulting compound, contributing to the understanding of its potential applications (Chernov'yants et al., 2011).
Pyrrolidinone-Based Polymers for Iodine Capture
- The monomer pyrrolidinone, related to 5-(Iodomethyl)-2-pyrrolidinone, has been used to prepare hypercrosslinked polymers (HCPs) for the capture of radioactive iodine. These pyrrolidinone-based HCPs show promise in environmental remediation, particularly in capturing iodine from nuclear waste (Li et al., 2019).
Photoluminescence Studies
- The compound 5-(2-pyrrolyl)-2-pyrrolidinone, structurally similar to 5-(Iodomethyl)-2-pyrrolidinone, was studied for its photoluminescence properties. This research provides insights into potential applications in materials science, particularly in the development of optoelectronic devices (Ma et al., 2010).
Catalyzed Cyclization Reactions
- A study detailed the use of cobalt to catalyze the synthesis of pyrrolidinones from aliphatic amides and terminal alkynes. This process involved a C-H bond functionalization, offering an innovative approach to produce a variety of pyrrolidinones and isoindolinones (Zhang et al., 2015).
Novel Synthesis Methods
- Research has been conducted on novel synthesis methods for functionalized 2-pyrrolidinones. These compounds have widespread biological and pharmaceutical applications, emphasizing the significance of 5-(Iodomethyl)-2-pyrrolidinone and its derivatives in medicinal chemistry (Alonso et al., 2003).
Spin-Labeling of RNA for Structure Determination
- The spin-label 2,2,5,5-tetramethyl-pyrrolin-1-yloxyl-3-acetylene (TPA), closely related to 5-(Iodomethyl)-2-pyrrolidinone, was used for base-specific spin-labeling of RNA. This method, combining electron paramagnetic resonance and molecular dynamics simulation, aids in understanding RNA structure and dynamics (Piton et al., 2007).
Reductive Amination of Levulinic Acid
- A study on the synthesis of pyrrolidinones through the reductive amination of levulinic acid with primary amines was conducted. This research has applications in pharmaceutical intermediates and surfactant production (Xu et al., 2017).
Wirkmechanismus
The mechanism of action of “5-(Iodomethyl)-2-pyrrolidinone” would depend on its intended use. If it’s used as a pharmaceutical, for instance, its mechanism of action would depend on how it interacts with biological systems, which could be quite complex and would need to be determined through experimental studies .
Safety and Hazards
The safety and hazards associated with “5-(Iodomethyl)-2-pyrrolidinone” would depend on various factors such as its reactivity, toxicity, and potential for bioaccumulation. As a halogenated compound, it could potentially be hazardous if ingested, inhaled, or come into contact with skin . Proper safety measures should be taken when handling such compounds.
Zukünftige Richtungen
The future directions for research on “5-(Iodomethyl)-2-pyrrolidinone” could include exploring its potential uses in various fields such as pharmaceuticals, materials science, or chemical synthesis. Further studies could also aim to better understand its physical and chemical properties, reactivity, and safety profile .
Eigenschaften
IUPAC Name |
5-(iodomethyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8INO/c6-3-4-1-2-5(8)7-4/h4H,1-3H2,(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHHCPDRULUVVBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1CI |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8INO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Iodomethyl)-2-pyrrolidinone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

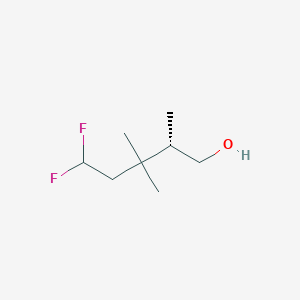
![methyl {4-[(3-fluoro-4-methoxybenzyl)thio]-1H-1,5-benzodiazepin-2-yl}acetate](/img/structure/B2578164.png)
![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{[1-(3-methylbenzoyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2578166.png)
![N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]thiophene-2-carboxamide](/img/structure/B2578168.png)
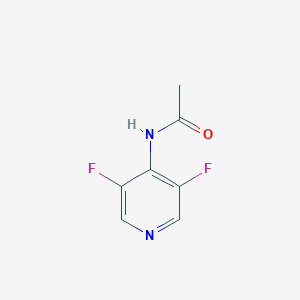
![3-(3-methoxyphenyl)-N-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]pyrazolidine-4-carboxamide](/img/structure/B2578171.png)
![1,3,7-trimethyl-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2578174.png)



![3-Chloroimidazo[1,2-a]pyridine-7-carbohydrazide](/img/structure/B2578179.png)
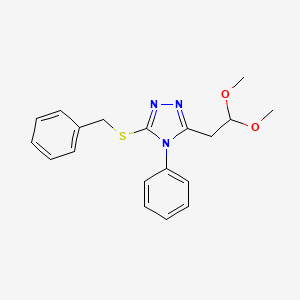
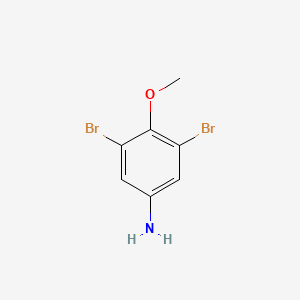
![8-(2-(2-hydroxyethoxy)ethyl)-1,7-dimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2578185.png)